molecular formula C28H26N2O3 B2958644 N-(4-isopropylphenyl)-2-(3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide CAS No. 895652-14-9

N-(4-isopropylphenyl)-2-(3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide

Cat. No. B2958644
CAS RN: 895652-14-9
M. Wt: 438.527
InChI Key: XWGIGFUQUQPYIM-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-2-(3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide, also known as IQ-1S, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research.

Scientific Research Applications

Structural Aspects and Properties

Research has explored the structural aspects and properties of related compounds, particularly focusing on amide-containing isoquinoline derivatives. For instance, Karmakar, Sarma, and Baruah (2007) investigated the structural aspects of two amide-containing isoquinoline derivatives, revealing their ability to form gels or crystalline solids upon treatment with different mineral acids. Their study highlights the impact of acid anion structure on gelation properties and fluorescence emission characteristics, providing a foundation for developing new materials with tailored optical properties (A. Karmakar, R. Sarma, J. Baruah, 2007).

Synthesis and Antitumor Activity

Another significant area of research involves the synthesis of novel compounds and their evaluation for antitumor activity. Al-Suwaidan et al. (2016) designed, synthesized, and evaluated a series of 3-benzyl-substituted-4(3H)-quinazolinones for their in vitro antitumor activity. Their findings demonstrated that certain compounds exhibited broad spectrum antitumor activity, significantly more potent than the positive control, indicating the potential of these compounds in cancer therapy (Ibrahim A. Al-Suwaidan et al., 2016).

Therapeutic Effects and Antiviral Activity

The therapeutic effects and antiviral activity of related anilidoquinoline derivatives have also been studied. Ghosh et al. (2008) synthesized and evaluated the therapeutic efficacy of a novel anilidoquinoline derivative in treating Japanese encephalitis. Their compound showed significant antiviral and antiapoptotic effects in vitro, indicating its potential as a therapeutic agent against viral diseases (Joydeep Ghosh et al., 2008).

Antimicrobial and Anticancer Activities

Mehta et al. (2019) synthesized a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, evaluating their in vitro antimicrobial and anticancer activities. The study highlighted the significant antimicrobial activity of some compounds, alongside their potential as anticancer agents, demonstrating the diverse therapeutic applications of these derivatives (S. Mehta et al., 2019).

Mechanism of Action

properties

IUPAC Name

2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O3/c1-18(2)20-12-14-22(15-13-20)29-26(31)17-30-16-24(27(32)21-10-8-19(3)9-11-21)28(33)23-6-4-5-7-25(23)30/h4-16,18H,17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGIGFUQUQPYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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